molecular formula C7H9NO2S B072643 N-Phenylmethanesulfonamide CAS No. 1197-22-4

N-Phenylmethanesulfonamide

Cat. No. B072643
CAS RN: 1197-22-4
M. Wt: 171.22 g/mol
InChI Key: LBTPIFQNEKOAIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Phenylmethanesulfonamide and its derivatives involves a variety of chemical reactions, showcasing the compound's versatility. For instance, Davies et al. (1996) described the asymmetric cyclopropanation by Rhodium(II) N-(Arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, highlighting a method for synthesizing functionalized cyclopropanes with high diastereoselectivity and enantioselectivity (Davies et al., 1996). Similarly, Aizina et al. (2012) explored a new synthetic approach to phenylmethanesulfonamide derivatives based on phenyl-N-(2,2,2-trichloroethylidene)-methanesulfonamide, demonstrating the high reactivity of the resulting product by alkylation of various substrates (Aizina et al., 2012).

Molecular Structure Analysis

The molecular structure of N-Phenylmethanesulfonamide has been elucidated through various analytical techniques. Higgs et al. (2002) determined the crystal structure of N-Methylmethanesulfonamide at low temperatures, revealing the gauche conformation with respect to the sulfonyl methyl group, contrasting previous ab initio calculations (Higgs et al., 2002).

Chemical Reactions and Properties

Phenylmethanesulfonyl chloride's reaction with tertiary amines, as investigated by King and Durst (1966), results in the formation of geometrical isomers about a carbon–sulfur double bond, showcasing the chemical reactivity and potential for forming diverse structural motifs (King & Durst, 1966).

Physical Properties Analysis

The physical properties of N-Phenylmethanesulfonamide, such as solubility, melting point, and boiling point, are essential for its handling and application in various chemical processes. While specific studies focusing solely on these aspects were not identified in the presented papers, these properties are typically inferred from the compound's molecular structure and chemical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under different conditions, are crucial for the practical application of N-Phenylmethanesulfonamide. The studies by Ajani et al. (2013) on the ecofriendly synthesis in aqueous medium highlight the compound's reactivity and potential for modification in environmentally benign conditions (Ajani et al., 2013).

Scientific Research Applications

  • Synthesis and Reactivity:

    • A study by Aizina, Levkovskaya, and Rozentsveig (2012) discusses a new synthetic approach to phenylmethanesulfonamide derivatives, demonstrating the high reactivity of these compounds in alkylation reactions (Aizina, Levkovskaya, & Rozentsveig, 2012).
  • Pharmaceutical Applications:

    • The research by Khoma et al. (2019) synthesized various aminomethanesulfonic acids, including derivatives of N-Phenylmethanesulfonamide, and evaluated their antioxidant and anti-influenza activities (Khoma et al., 2019).
  • Chemical Modification and Protein Interactions:

    • Huang et al. (2018) discussed the use of N-Phenyl-N-aceto-vinylsulfonamides as efficient handles for the modification of peptides and proteins, highlighting their utility in biological research (Huang et al., 2018).
  • Enzyme Inhibition Studies:

    • The study by Kazancioglu and Senturk (2020) focused on the synthesis of N-phenylsulfonamide derivatives and their potential as enzyme inhibitors, indicating their relevance in therapeutic applications (Kazancioglu & Senturk, 2020).
  • Organic Synthesis and Chemical Reactions:

    • Wong et al. (2010) explored the synthesis of sulfonamide-based kinase inhibitors from sulfonates, demonstrating the chemical versatility of these compounds (Wong et al., 2010).

properties

IUPAC Name

N-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-11(9,10)8-7-5-3-2-4-6-7/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTPIFQNEKOAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061606
Record name Methanesulfonamide, N-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenylmethanesulfonamide

CAS RN

1197-22-4
Record name N-Phenylmethanesulfonamide
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Record name Methanesulfonanilide
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Record name N-Phenylmethanesulfonamide
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Record name Methanesulfonamide, N-phenyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanesulfonamide, N-phenyl-
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Record name Methanesulfonanilide
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Synthesis routes and methods I

Procedure details

The procedure of Example 26 was repeated except that in place of the fluoroxytrifluoromethane, there was added bis-(fluoroxy)difluoromethane at a rate of 2.40 parts per hour for one hour. Analysis of the reaction product by liquid chromatographic techniques indicated 38% N-(2-fluorophenyl)methanesulfonamide, 12% N-(4-fluorophenyl)methanesulfonamide, 10% N-(2,4-difluorophenyl)methanesulfonamide and 1% N-(2,6-difluorophenyl)methanesulfonamide at 97% conversion.
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bis-(fluoroxy)difluoromethane
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Synthesis routes and methods II

Procedure details

To a 0° C. solution of 250 g (2.68 mole) of aniline and 233.2 g (2.95 mole) of pyridine in 1.25 L of methylene chloride and 319.6 g (2.79 mole) of methanesulfonyl chloride dropwise. Stir the resulting solution at 0° C. for about 30 minutes then warm to ambient temperature for about 16 hours. Extract the mixture with 2N aqueous sodium hydroxide (4×1 L). Combine the aqueous extracts and wash with 1 L of methylene chloride. Cool the aqueous layer to about 0° C. and acidify with concentrated hydrochloric acid until about pH 1. Collect the precipitate and dry to give the title compound.
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250 g
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233.2 g
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319.6 g
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1.25 L
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Synthesis routes and methods III

Procedure details

A mechanically stirred solution of aniline (139.7 g, 1.5 mole) in pyridine (2 liters), under N2 is cooled in an icebath. Methanesulfonyl chloride (171.8 g, 1.5 mole) is added dropwise to this solution while the temperature is maintained at 15°-20° C., which results in a red-orange color change in the reaction mixture. After the addition is complete the ice bath is removed and the reaction is allowed to continue at ambient temperature. By TLC on silica gel (2.5% MeOH:CH2Cl2) the reaction is complete after 21/2 hours. The reaction mixture is concentrated in vacuo and the residue is combined with 700 ml of water which results in crystallization of a dark red material. This material is filtered and washed several times with water. The filtered material is dissolved in CH2Cl2, washed with brine, dried (Na2SO4), and concentrated in vacuo. The residue is dissolved in hot ethyl acetate, treated with Darco (decolorizing carbon) and crystallized to yield four crops of methanesulfonanilide 157.37 g, 19.27 g, 26.55 g, 5.07 g which had a mp: 93°-94° C.
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139.7 g
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reactant
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2 L
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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